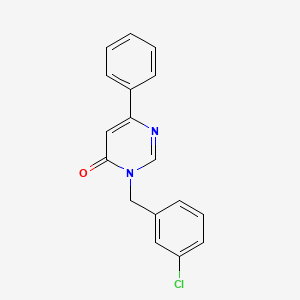

![molecular formula C22H26ClFN4O4S2 B2514734 N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride CAS No. 1216727-42-2](/img/structure/B2514734.png)

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

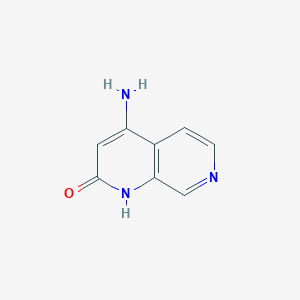

The compound "N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride" is a novel benzamide derivative with potential gastrokinetic and anti-inflammatory properties. It is synthesized through the coupling of 2-(dimethylamino)ethyl and 6-fluorobenzo[d]thiazol-2-yl moieties with a 4-(morpholinosulfonyl)benzamide core. This compound has shown potent gastric prokinetic activity and anti-inflammatory effects in various in vivo tests, making it a promising candidate for further pharmacological studies .

Synthesis Analysis

The synthesis of "N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride" involves the preparation of a series of N-[(2-morpholinyl)alkyl]benzamides and 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides. The structure-activity relationships of these benzamide derivatives were carefully studied to optimize their gastrokinetic and anti-inflammatory properties .

Molecular Structure Analysis

The molecular structure of "N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride" consists of a benzamide core with appended 2-(dimethylamino)ethyl and 6-fluorobenzo[d]thiazol-2-yl groups. The presence of the morpholinosulfonyl moiety further enhances its pharmacological properties. The molecular structure has been characterized using various spectroscopic and crystallographic techniques, providing insights into its conformation and potential binding interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of "N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride" include the coupling of specific functional groups to the benzamide core. These reactions are crucial for introducing the desired pharmacological activities and optimizing the compound's potency and selectivity. The structure-activity relationships of the synthesized derivatives have been extensively studied to understand the impact of different chemical modifications on their biological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride" have been evaluated to assess its pharmaceutical potential. These properties include solubility, stability, and formulation characteristics, which are essential for its development as a therapeutic agent. Additionally, the compound's anti-inflammatory activity and gastrokinetic effects have been investigated in detail to understand its pharmacological profile and potential clinical applications .

Relevant Case Studies

Several case studies have demonstrated the efficacy of "N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride" in promoting gastric emptying and exerting anti-inflammatory effects. These studies have provided valuable insights into its pharmacokinetics, pharmacodynamics, and potential therapeutic uses in gastrointestinal disorders and inflammatory conditions. The compound's favorable safety profile and promising activity make it a compelling candidate for further clinical investigations .

References:

- "Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides."

- "Novel benzamides as selective and potent gastrokinetic agents. III. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]-benzamides."

- "Synthesis and activity of four (N,N-dimethylamino)benzamide nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline"

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including those with a 4-N-[2-(dimethylamino)ethyl] structure, have been synthesized and tested for cytotoxic properties. They exhibit potent cytotoxicity against murine leukemia and carcinoma, with some compounds showing significant potency in in vivo tests against tumors in mice (Deady et al., 2005).

Antimicrobial Screening : Fluoro substituted sulphonamide benzothiazole compounds, including those with dimethylamino and morpholine components, have been synthesized and screened for antimicrobial activities. These compounds are notable for their wide range of biodynamic properties (Jagtap et al., 2010).

Carbonic Anhydrase Inhibitors : Thioureido-substituted sulfonamides, incorporating 2-dimethylamino-ethylamine and morpholine, show inhibitory properties against carbonic anhydrase isozymes, suggesting potential applications in treating glaucoma (Mincione et al., 2005).

Anticancer Agents : Novel benzodifuranyl and thiazolopyrimidines derived from compounds including dimethylamine and morpholine have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds have shown significant COX-2 inhibitory activity and potential as anticancer agents (Abu‐Hashem et al., 2020).

PET Imaging Probes : A positron emission tomography (PET) imaging probe incorporating a dimethylaminoethyl structure has been developed for detecting primary and metastatic melanomas. This represents a novel approach in the diagnosis of melanoma using PET imaging (Pyo et al., 2020).

Antitumor Evaluation : Benzothiazole derivatives with dimethylamino or fluoro substituents have been synthesized and evaluated for antitumor activities. These compounds exhibited cytostatic activities against various human cancer cell lines (Racané et al., 2006).

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN4O4S2.ClH/c1-25(2)9-10-27(22-24-19-8-5-17(23)15-20(19)32-22)21(28)16-3-6-18(7-4-16)33(29,30)26-11-13-31-14-12-26;/h3-8,15H,9-14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKWELGONLXKOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClFN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

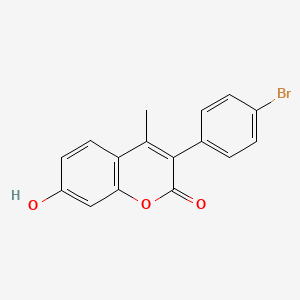

![5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2514661.png)

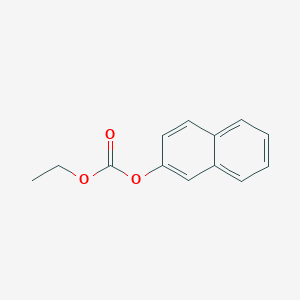

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2514664.png)

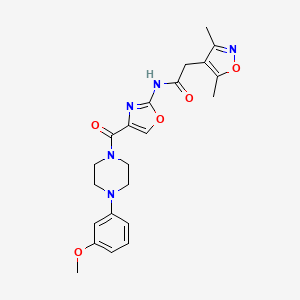

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2514671.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2514672.png)